molecular formula C17H18N2O5S B4264779 ethyl 5-ethyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate

ethyl 5-ethyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate

Cat. No. B4264779
M. Wt: 362.4 g/mol
InChI Key: WJTMZZJJUXPROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-ethyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ET-1 and has been found to have various biochemical and physiological effects. We will also list future directions for further research on ET-1.

Mechanism of Action

ET-1 exerts its effects by binding to and activating the endothelin receptors in the body. There are two types of endothelin receptors, ETA and ETB. ET-1 has a higher affinity for the ETA receptor and has been found to be a potent vasoconstrictor when it binds to this receptor. ET-1 has also been shown to have effects on other physiological processes, such as cell proliferation and apoptosis.
Biochemical and Physiological Effects
ET-1 has various biochemical and physiological effects. As mentioned earlier, it is a potent vasoconstrictor and has been used to study the effects of vasoconstriction on blood flow and blood pressure. ET-1 has also been found to have anti-tumor effects and has been used to study the mechanisms of cancer cell death. In addition, ET-1 has been shown to have effects on the immune system, the nervous system, and the cardiovascular system.

Advantages and Limitations for Lab Experiments

One of the advantages of using ET-1 in lab experiments is its potency. ET-1 is one of the most potent vasoconstrictors in the human body and can be used in small concentrations to achieve the desired effects. Another advantage is that ET-1 has been well-studied and its effects are well-known. However, there are also limitations to using ET-1 in lab experiments. One limitation is that it can be expensive to obtain. Another limitation is that it can be difficult to work with due to its potency and potential side effects.

Future Directions

There are several future directions for further research on ET-1. One area of research could be to study the effects of ET-1 on other physiological processes, such as inflammation and oxidative stress. Another area of research could be to study the potential applications of ET-1 in drug development. ET-1 has been found to have anti-tumor effects and could potentially be used to develop new cancer treatments. Finally, more research could be done to optimize the synthesis method of ET-1 and to find more cost-effective ways to obtain this compound.
Conclusion
In conclusion, ET-1 is a chemical compound that has been studied for its potential applications in scientific research. Its potency and well-known effects make it a valuable tool for studying various physiological processes. However, there are also limitations to using ET-1 in lab experiments. Further research is needed to fully understand the potential applications of ET-1 and to optimize its synthesis method.

Scientific Research Applications

ET-1 has been studied for its potential applications in scientific research. One of the most well-known applications of ET-1 is its use as a vasoconstrictor in cardiovascular research. ET-1 has been found to be one of the most potent vasoconstrictors in the human body and has been used to study the effects of vasoconstriction on blood flow and blood pressure. ET-1 has also been studied for its potential applications in cancer research. It has been found to have anti-tumor effects and has been used to study the mechanisms of cancer cell death.

properties

IUPAC Name

ethyl 5-ethyl-2-[[2-(2-nitrophenyl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-3-12-10-13(17(21)24-4-2)16(25-12)18-15(20)9-11-7-5-6-8-14(11)19(22)23/h5-8,10H,3-4,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTMZZJJUXPROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethyl-2-{[(2-nitrophenyl)acetyl]amino}thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-ethyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate
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ethyl 5-ethyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate
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ethyl 5-ethyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate
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ethyl 5-ethyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate

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